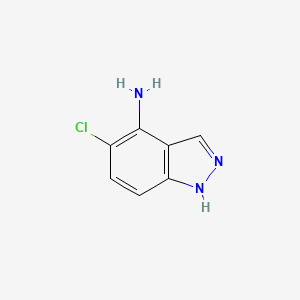
5-Chloro-1H-indazol-4-amine
Cat. No. B8808284
Key on ui cas rn:
825654-78-2
M. Wt: 167.59 g/mol
InChI Key: BHOSWVZIGTVQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07659297B2
Procedure details


A solution that consists of 5-chloro-4-nitro-1H-indazole (872 mg, 4.41 mmol) is mixed with 150 mg of palladium on carbon (10%) and stirred under hydrogen atmosphere at room temperature. After 45 minutes, the catalyst is suctioned off on one frit and washed with methanol. The filtrate is concentrated by evaporation, and the residue is taken up in 200 ml of ethyl acetate and heated. After renewed suctioning-off and concentration by evaporation of the filtrate, the purification on silica gel is carried out with hexane/ethyl acetate (100-33% hexane). 296 mg (40% of theory) of the product is obtained.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:11]([O-])=O)=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2>[Pd]>[Cl:1][C:2]1[C:3]([NH2:11])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
872 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C2C=NNC2=CC1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under hydrogen atmosphere at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated by evaporation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the purification on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
296 mg (40% of theory) of the product is obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
